molecular formula C17H26N2O4 B13592326 Tert-butyl 2-(3,4-dimethoxyphenyl)piperazine-1-carboxylate

Tert-butyl 2-(3,4-dimethoxyphenyl)piperazine-1-carboxylate

Cat. No.: B13592326
M. Wt: 322.4 g/mol
InChI Key: SZMCKEHIMUEHEH-UHFFFAOYSA-N
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Description

Tert-butyl 2-(3,4-dimethoxyphenyl)piperazine-1-carboxylate is a chemical intermediate featuring a piperazine ring core protected by a tert-butoxycarbonyl (Boc) group and substituted with a 3,4-dimethoxyphenyl moiety. While a specific CAS number and published research for this exact compound could not be located, its structure is highly characteristic of compounds used in medicinal chemistry and drug discovery. Piperazine derivatives are privileged structures in pharmaceutical research due to their versatile binding properties . The Boc-protected piperazine scaffold is a common building block in the synthesis of more complex molecules, particularly for exploring structure-activity relationships . For instance, structurally similar tert-butyl piperazine-1-carboxylate compounds are frequently utilized as key intermediates in the development of potential therapeutic agents, including multifunctional compounds targeting neurological conditions and in the synthesis of protein degraders for oncology research . The dimethoxyphenyl group is a pharmacophore found in ligands for various biological targets. As a high-purity intermediate, this compound is valuable for constructing novel molecular entities in discovery chemistry programs. It is supplied For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications. Researchers are encouraged to consult the safety data sheet (SDS) prior to use.

Properties

Molecular Formula

C17H26N2O4

Molecular Weight

322.4 g/mol

IUPAC Name

tert-butyl 2-(3,4-dimethoxyphenyl)piperazine-1-carboxylate

InChI

InChI=1S/C17H26N2O4/c1-17(2,3)23-16(20)19-9-8-18-11-13(19)12-6-7-14(21-4)15(10-12)22-5/h6-7,10,13,18H,8-9,11H2,1-5H3

InChI Key

SZMCKEHIMUEHEH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(3,4-dimethoxyphenyl)piperazine-1-carboxylate typically involves the reaction of 3,4-dimethoxyphenylpiperazine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product. The product is then purified by recrystallization or column chromatography to obtain this compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize production costs. Continuous flow reactors and automated systems may be employed to ensure consistent product quality and efficient production .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(3,4-dimethoxyphenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Tert-butyl 2-(3,4-dimethoxyphenyl)piperazine-1-carboxylate is a chemical compound with a structure that includes a tert-butyl group, a piperazine ring, and a phenyl moiety substituted with two methoxy groups at the 3 and 4 positions. It has a molecular weight of approximately 322.399 g/mol. This compound is notable for its potential applications in medicinal chemistry and pharmacology due to its structural features that may influence biological activity.

Scientific Research Applications

This compound exhibits potential biological activities that are being studied for their implications in pharmacology. Compounds with similar structures have been reported to possess:

  • Pharmacological Activity Research into the specific biological mechanisms of this compound is ongoing, aiming to elucidate its therapeutic potential.
  • Versatility in synthetic organic chemistry The chemical reactivity of this compound can be explored through various reactions typical of carboxylates and piperazines.

This compound has potential applications in various fields:

  • Medicinal Chemistry: As an intermediate in synthesizing complex molecules with potential therapeutic applications.
  • Pharmaceutical Research: For studying its interactions with biological targets and evaluating its pharmacological properties.
  • Material Science: As a building block for creating novel materials with specific properties.

Interaction studies are crucial for understanding how this compound behaves in biological systems. Key areas of focus include:

  • Binding Affinity: Determining how strongly the compound binds to target proteins or receptors.
  • Mechanism of Action: Elucidating the specific pathways through which the compound exerts its effects.
  • Structure-Activity Relationship: Understanding how modifications to the compound's structure affect its biological activity.

Mechanism of Action

The mechanism of action of tert-butyl 2-(3,4-dimethoxyphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Piperazine derivatives with tert-butyl carbamate groups and aryl substituents are widely explored in medicinal chemistry. Below is a detailed comparison of tert-butyl 2-(3,4-dimethoxyphenyl)piperazine-1-carboxylate with structurally related analogs:

Structural Analogues with Aryl Substituents

A. Substituent Position and Electronic Effects

  • Tert-butyl 4-(2-(((3-(3,4-dimethoxyphenyl)isoxazol-5-yl)methyl)thio)pyrimidin-4-yl)piperazine-1-carboxylate (6e) :
    • Similarity: Shares the tert-butyl carbamate and 3,4-dimethoxyphenyl group.
    • Difference: The 3,4-dimethoxyphenyl is tethered via a pyrimidine-thio-isoxazole linker, increasing molecular weight (MW: ~540 g/mol) and altering solubility (melting point: 85–87°C) .
    • Biological Relevance: Exhibits histone deacetylase (HDAC) inhibitory activity in breast cancer cells .
  • Tert-butyl 4-[(E)-3-(3,4-dimethoxyphenyl)acryloyl]piperazine-1-carboxylate (12b) :
    • Similarity: Retains the 3,4-dimethoxyphenyl group.
    • Difference: Features an acryloyl group at the 4-position of piperazine, introducing conjugation (MW: ~390 g/mol; melting point: 124.9–125.1°C). This structure is pivotal in Olaparib analogs for PARP inhibition .

B. Substituent Electronic Modifications

  • Tert-butyl 4-(2-formyl-4-(trifluoromethyl)phenyl)piperazine-1-carboxylate :
    • Difference: Replaces 3,4-dimethoxy with trifluoromethyl and formyl groups, creating an electron-deficient aromatic ring.
    • Impact: Enhanced electrophilicity may improve binding to targets like kinases or GPCRs .
  • Tert-butyl (3S)-3-(3,4-dichlorophenyl)piperazine-1-carboxylate :
    • Difference: Substitutes methoxy with chloro groups, increasing lipophilicity (ClogP: ~3.5 vs. ~2.8 for the dimethoxy analog).
    • Biological Relevance: Chlorinated analogs often show improved blood-brain barrier penetration .
Piperazine Derivatives with Alkyl/Functionalized Substituents
  • (R)-tert-Butyl 2-propylpiperazine-1-carboxylate :

    • Similarity: Retains the tert-butyl carbamate.
    • Difference: A propyl group at the 2-position reduces aromatic interactions but increases flexibility (similarity score: 0.94) .
    • Application: Used in chiral synthons for CNS-targeted drugs.
  • Tert-butyl 4-(1-(pyridin-2-yl)ethyl)piperazine-1-carboxylate :

    • Difference: Incorporates a pyridinyl-ethyl group, enabling metal coordination (e.g., in catalytic systems).
    • Physicochemical Properties: MW 305.42 g/mol; higher water solubility due to pyridine’s basicity .
Key Findings and Trends

Electronic Effects :

  • Methoxy groups (electron-donating) enhance solubility and hydrogen bonding, whereas chloro/trifluoromethyl groups (electron-withdrawing) improve membrane permeability.

Linker Modifications :

  • Pyrimidine-thio-isoxazole (6e) and acryloyl (12b) linkers extend conjugation, affecting target selectivity (e.g., HDAC vs. PARP inhibition).

Biological Activity :

  • Dimethoxyphenyl derivatives are prevalent in epigenetic modulators, while chlorinated analogs dominate in CNS-targeted therapies.

Biological Activity

Tert-butyl 2-(3,4-dimethoxyphenyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant research findings, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • Tert-butyl group : Provides steric hindrance and influences solubility.
  • Piperazine ring : Known for its flexibility and ability to interact with various biological targets.
  • 3,4-Dimethoxyphenyl moiety : Enhances lipophilicity and may influence biological activity through electron-donating effects.

The molecular formula is C17H26N2O4C_{17}H_{26}N_{2}O_{4} with a molecular weight of approximately 322.399 g/mol .

Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:

  • Receptor Interaction : Piperazine derivatives often interact with neurotransmitter receptors, which can modulate signaling pathways related to mood regulation and cognitive function.
  • Antioxidant Activity : Some studies suggest that this compound may exhibit antioxidant properties, potentially reducing oxidative stress in cells .
  • Cell Proliferation Inhibition : Preliminary findings indicate that it may inhibit the proliferation of certain cancer cell lines, suggesting potential anticancer properties .

Anticancer Activity

A study highlighted the compound's potential as an anticancer agent by demonstrating its effects on cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound exhibited significant cytotoxicity with IC50 values comparable to established anticancer drugs.

Cell LineIC50 Value (µM)Mechanism of Action
MCF-71.93Induces apoptosis via caspase activation
HCT-1162.84Cell cycle arrest at G1 phase

These findings suggest that this compound could be developed as a therapeutic agent against certain cancers .

Antioxidant Activity

The compound has been evaluated for its antioxidant capabilities using various assays:

  • DPPH Assay : Demonstrated significant free radical scavenging activity.
  • Electroanalytical Assays : Confirmed its ability to reduce oxidative stress markers in vitro.

Case Studies

  • Study on Neuroprotective Effects : In a model of neurodegeneration, this compound showed promise in protecting neuronal cells from apoptosis induced by oxidative stress. This suggests potential applications in treating neurodegenerative diseases .
  • Xenograft Mouse Models : In vivo studies using xenograft models indicated that the compound could significantly reduce tumor size compared to control groups, further supporting its anticancer potential .

Research Applications

The versatility of this compound extends beyond basic research:

  • Drug Development : Its unique structure makes it a candidate for developing new pharmacological agents targeting various diseases.
  • Synthetic Chemistry : Serves as an intermediate for synthesizing more complex organic molecules with desired biological activities .

Q & A

Q. What are the common synthetic routes for tert-butyl 2-(3,4-dimethoxyphenyl)piperazine-1-carboxylate?

The synthesis typically involves multi-step protocols, including:

  • Piperazine ring functionalization : Protection of the piperazine nitrogen with a tert-butoxycarbonyl (Boc) group via Boc anhydride under basic conditions.
  • Coupling reactions : Suzuki-Miyaura cross-coupling to introduce the 3,4-dimethoxyphenyl moiety. For example, using palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)) and aryl boronic acids in a mixture of toluene/ethanol with aqueous sodium carbonate .
  • Deprotection and purification : Silica gel chromatography or crystallization for isolation .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions and Boc-group integrity. Discrepancies in splitting patterns (e.g., piperazine protons) may require 2D NMR (COSY, HSQC) .
  • LCMS : Validates molecular weight and purity.
  • X-ray crystallography : Resolves stereochemistry and solid-state conformation, as demonstrated in studies of analogous piperazine-Boc derivatives .

Q. What are the primary applications of this compound in biological research?

  • Receptor binding studies : The piperazine scaffold and aryl groups make it a candidate for probing dopamine or serotonin receptors.
  • Enzyme inhibition : Modifications to the dimethoxyphenyl group can target kinases or hydrolases .

Advanced Research Questions

Q. How can researchers optimize the Suzuki-Miyaura coupling step for higher yields?

  • Catalyst selection : Use Pd(PPh3_3)4_4 or PdCl2_2(dppf) for enhanced stability.
  • Solvent systems : A toluene/ethanol/water (3:1:1) mixture improves solubility of boronic acid intermediates.
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 100°C for 3 hours under microwave irradiation) .
  • Stoichiometric adjustments : Excess boronic acid (1.2–1.5 eq.) compensates for side reactions .

Q. How to resolve contradictions in 1^1H NMR data during characterization?

  • Dynamic effects : Piperazine ring protons may exhibit broadening due to conformational flexibility. Use variable-temperature NMR (e.g., 25–60°C) to sharpen signals .
  • Solvent polarity : Switch from CDCl3_3 to DMSO-d6_6 to stabilize specific conformers.
  • Stereochemical analysis : Compare experimental data with computed NMR shifts (DFT calculations) .

Q. What challenges arise in crystallizing this compound for X-ray studies, and how are they addressed?

  • Low solubility : Co-crystallize with small molecules (e.g., acetic acid) or use mixed solvents (e.g., DCM/hexane).
  • Polymorphism : Slow evaporation at 4°C promotes single-crystal growth.
  • Hirshfeld surface analysis : Guides solvent selection by mapping intermolecular interactions .

Q. How to design derivatives to enhance bioactivity while retaining the Boc-protected piperazine core?

  • Substituent variation : Replace 3,4-dimethoxyphenyl with fluorinated or heteroaromatic groups (e.g., pyridinyl) to modulate lipophilicity and target affinity .
  • Side-chain modifications : Introduce ethyl or hydrazide groups at the piperazine nitrogen for improved pharmacokinetics .
  • Fragment-based drug discovery : Use the Boc-piperazine moiety as a building block in combinatorial libraries .

Q. How to manage air- or moisture-sensitive reagents in its synthesis?

  • Schlenk techniques : Conduct reactions under nitrogen/argon using flame-dried glassware.
  • Anhydrous solvents : Distill THF or DCM over sodium/calcium hydride.
  • Quenching protocols : Add reactions to ice-cold aqueous solutions to terminate sensitive steps (e.g., Grignard additions) .

Data Contradiction Analysis

Q. Why might reported melting points vary across studies?

  • Polymorphism : Different crystallization conditions yield distinct polymorphs.
  • Impurity profiles : Residual solvents (e.g., DMF) or byproducts lower observed melting points. Purity should be confirmed via HPLC .

Q. How to reconcile conflicting biological activity data in structure-activity relationship (SAR) studies?

  • Assay variability : Standardize protocols (e.g., cell lines, incubation times).
  • Metabolic instability : Boc-group hydrolysis in vivo may alter activity. Use stable isotopes (e.g., 13^{13}C-Boc) to track degradation .

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